molecular formula C9H10N2O3S2 B5506412 N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide

N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide

Cat. No.: B5506412
M. Wt: 258.3 g/mol
InChI Key: YFDKSDYHSGJTGV-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C9H10N2O3S2 and its molecular weight is 258.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.01328453 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research on related methanesulfonamide compounds has shown significant antitumor activity in animal tumor systems. For instance, methanesulfonamide derivatives have been evaluated in clinical trials for their antitumor effects, highlighting their potential in cancer treatment. The toxic effects observed, such as leukopenia and thrombocytopenia, indicate the need for careful dose management. However, evidence of antitumor activity in patients suggests these compounds warrant further investigation in phase II studies for their therapeutic potential (Von Hoff Dd et al., 1978).

Pharmacokinetics and Drug Efficacy

The pharmacokinetics of compounds similar to N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide, such as CI‐912, have been studied in adults with refractory partial seizures. These studies help understand how the drug is metabolized and its efficacy in treating specific conditions. The pharmacokinetic profiles suggest varying clearances and offer insights into the best dosage strategies for achieving therapeutic effects without significant toxicity (J. Wagner et al., 1984).

Neurological and Cognitive Effects

Research into the effects of related compounds on cognitive and neurological functions has provided valuable insights. For example, zonisamide (l,2‐benzisoxazole‐3‐methane‐sulfonamide; CI‐912) has been evaluated for its impact on cognitive functions in patients with refractory partial seizures. These studies highlight the need to balance therapeutic benefits against potential cognitive side effects, offering a foundation for further research into optimizing therapeutic strategies for neurological conditions (S. Berent et al., 1987).

Environmental and Occupational Exposure

Benzothiazoles, including compounds with similar structures to this compound, have been detected in various environments, indicating potential exposure risks. Studies on the presence of benzothiazoles in indoor air emphasize the importance of monitoring these compounds to assess inhalation exposure and its implications for human health. Such research underscores the need for understanding the environmental presence of chemical compounds and their potential impact on health (Yanjian Wan et al., 2016).

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S2/c1-14-6-3-4-7-8(5-6)15-9(10-7)11-16(2,12)13/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDKSDYHSGJTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.